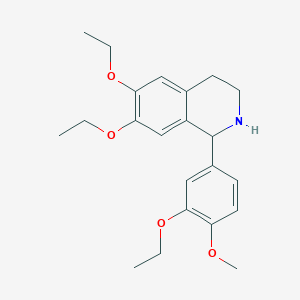
6,7-diethoxy-1-(3-ethoxy-4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-diethoxy-1-(3-ethoxy-4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinoline alkaloids. This compound has been studied extensively due to its potential applications in various fields, including medicinal chemistry, neuropharmacology, and drug discovery.
作用機序
The mechanism of action of 6,7-diethoxy-1-(3-ethoxy-4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, studies have suggested that this compound may act as an inhibitor of various enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and NMDA receptors. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Studies have shown that 6,7-diethoxy-1-(3-ethoxy-4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline has various biochemical and physiological effects. This compound has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition may lead to an increase in the levels of acetylcholine in the brain, which may improve cognitive function. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may protect against oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of using 6,7-diethoxy-1-(3-ethoxy-4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potential as a lead compound for the development of new drugs. Additionally, this compound has been shown to have neuroprotective effects, which may be useful in studying the mechanisms of neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of 6,7-diethoxy-1-(3-ethoxy-4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline. One direction is the development of new drugs based on this compound for the treatment of various diseases, including neurodegenerative diseases and cancer. Another direction is the investigation of the mechanisms of action of this compound, particularly its effects on various enzymes and receptors in the brain. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
合成法
6,7-diethoxy-1-(3-ethoxy-4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized using various methods. One of the most commonly used methods is the Pictet-Spengler reaction, which involves the condensation of a tryptamine derivative with an aldehyde or ketone. Another method involves the reduction of a 1,2,3,4-tetrahydroisoquinoline derivative using a reducing agent such as sodium borohydride.
科学的研究の応用
6,7-diethoxy-1-(3-ethoxy-4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuropharmacology, this compound has been studied for its effects on the central nervous system, including its potential as a neuroprotective agent. In drug discovery, this compound has been used as a lead compound for the development of new drugs.
特性
IUPAC Name |
6,7-diethoxy-1-(3-ethoxy-4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO4/c1-5-25-19-13-16(8-9-18(19)24-4)22-17-14-21(27-7-3)20(26-6-2)12-15(17)10-11-23-22/h8-9,12-14,22-23H,5-7,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWUBMJGRUCSEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=C(C=C3)OC)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Diethoxy-1-(3-ethoxy-4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methylmethanamine](/img/structure/B5977329.png)
![1-{2-hydroxy-3-[3-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B5977339.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B5977347.png)
![N-(4-methoxy-2-methylphenyl)-3-{1-[(4-methylphenoxy)acetyl]-3-piperidinyl}propanamide](/img/structure/B5977355.png)
![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-ethylpiperidine](/img/structure/B5977356.png)
![2-{[5-(3,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5977363.png)
![N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5977380.png)
![1-[benzyl(methyl)amino]-3-(5-{[(3-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5977387.png)
![1-[(dimethylamino)sulfonyl]-N-(3-methylphenyl)-3-piperidinecarboxamide](/img/structure/B5977393.png)
![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dimethylphenyl)urea](/img/structure/B5977401.png)
![3-{[2-(4-methoxyphenyl)ethyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B5977421.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B5977433.png)
![5-(1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B5977437.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-(4-methoxyphenyl)-4(3H)-pyrimidinone](/img/structure/B5977440.png)